molecular formula C10H4Cl4N2 B1395252 2,2'-(Perchloro-1,2-phenylene)diacetonitrile CAS No. 60069-96-7

2,2'-(Perchloro-1,2-phenylene)diacetonitrile

Cat. No. B1395252
CAS RN: 60069-96-7
M. Wt: 294 g/mol
InChI Key: WXTXDIOFAZIXOA-UHFFFAOYSA-N
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Description

“2,2’-(Perchloro-1,2-phenylene)diacetonitrile” is a chemical compound with the CAS Number: 60069-96-7 . Its molecular weight is 293.97 and its IUPAC name is 2,2’- (perchloro-1,2-phenylene)diacetonitrile . The compound is stored at a temperature between 28 C .


Molecular Structure Analysis

The InChI code for “2,2’-(Perchloro-1,2-phenylene)diacetonitrile” is 1S/C10H4Cl4N2/c11-7-5 (1-3-15)6 (2-4-16)8 (12)10 (14)9 (7)13/h1-2H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.97 . It is stored at a temperature between 28 C . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Light-Emitting Polymers

2,2'-(Perchloro-1,2-phenylene)diacetonitrile is utilized in the synthesis of polyfluorene copolymers for light-emitting diodes (LEDs). These polymers, like the 2,2‘-(9,9-dioctyl-9H-fluorene-2,7-diyl)diacetonitrile-based alternating polyfluorene copolymers, exhibit strong thermal stability, solubility in organic solvents, and versatile absorption and emission properties. They are prominent in the fabrication of LEDs due to their efficient electroluminescence and longer lifetime properties (Taranekar et al., 2006).

Macrocycle Synthesis

It's instrumental in macrocycle synthesis, particularly in the two-stage, three-component synthesis of complex structures like 6,11-diaza-1,5(2,5)-dioxazole-3(1,2)-benzenecycloundecaphane-14,54- dicarbonitrile. This versatile compound shows potential in creating spatially symmetrical structures, offering insights into the synthesis of macrocyclic structures using simple and economical reagents (Merzhyievskyi et al., 2020).

Optical Properties in Copolymers

The compound is used in the synthesis of soluble copolymers with meta- and para-linkages, influencing their optical properties. Copolymers with meta-linkage, for instance, have lower glass transition temperatures due to lower crystallinity and demonstrate changes in photoluminescence due to reduced effective conjugation length and molecular aggregation (Chang et al., 2005).

Safety And Hazards

The MSDS (Material Safety Data Sheet) for “2,2’-(Perchloro-1,2-phenylene)diacetonitrile” can be found at the provided link . This document contains information on the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)6(2-4-16)8(12)10(14)9(7)13/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTXDIOFAZIXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703344
Record name 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Perchloro-1,2-phenylene)diacetonitrile

CAS RN

60069-96-7
Record name 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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